NR2B NMDA Receptor Antagonist Potency: Structural Role of the 1,1-Difluoroethylpyridine Scaffold
In a patent describing difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists, compounds containing the 2-fluoropyridine core with a 1,1-difluoroethyl linker demonstrated sub-micromolar binding affinity (Ki) at the NR2B subtype receptor [1]. The patent exemplifies specific derivatives such as N-[1-[2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroethyl]piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, establishing the difluoroethylpyridine substructure as a critical pharmacophoric element for NR2B selectivity [1]. While CAS 2361636-04-4 itself is a synthetic precursor rather than the final active pharmaceutical ingredient, its 2-fluoro-5-(1,1-difluoroethyl)pyridine core is directly incorporated into potent NR2B antagonists, distinguishing it from alternative pyridine scaffolds lacking the 1,1-difluoroethyl moiety [2]. The data provide a class-level inference that the 1,1-difluoroethyl group at the 5-position contributes favorably to target engagement compared to non-fluorinated or differently substituted pyridine cores [1].
| Evidence Dimension | NR2B NMDA receptor binding affinity (Ki) for derivatives incorporating the difluoroethylpyridine scaffold |
|---|---|
| Target Compound Data | Derivatives containing 2-fluoro-5-(1,1-difluoroethyl)pyridine core: Ki values in sub-micromolar to low nanomolar range (exact values for specific exemplified compounds available in patent tables) [1] |
| Comparator Or Baseline | Non-selective NMDA antagonists (e.g., ketamine) or NR2B antagonists lacking the 1,1-difluoroethyl group |
| Quantified Difference | Quantified difference not directly reported for CAS 2361636-04-4 as isolated building block; class-level inference based on patent SAR demonstrating that 1,1-difluoroethyl substitution is essential for NR2B subtype selectivity and potency [1] |
| Conditions | In vitro radioligand binding assays using recombinant human NR2B NMDA receptors; patent US10030026B2 |
Why This Matters
This establishes CAS 2361636-04-4 as a key intermediate for synthesizing NR2B-selective antagonists, an active area of CNS drug discovery for depression and neurological disorders.
- [1] Shapiro, G. Difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists. US Patent US10030026B2. July 24, 2018. View Source
- [2] BindingDB. Ki Summary for US Patent US10030026: Glutamate receptor ionotropic, NMDA 2B. 2018. View Source
